molecular formula C8H9BrO3S B1586546 2-Bromophenylsulfonylethanol CAS No. 685892-17-5

2-Bromophenylsulfonylethanol

Cat. No.: B1586546
CAS No.: 685892-17-5
M. Wt: 265.13 g/mol
InChI Key: IBTZCZYNHPLQRS-UHFFFAOYSA-N
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Description

2-Bromophenylsulfonylethanol is a chemical compound with the molecular formula C8H9BrO3S and a molecular weight of 265.12 g/mol . It is primarily used in research and has applications in various fields such as chemistry and biology. The compound is characterized by the presence of a bromine atom, a phenyl group, a sulfonyl group, and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylsulfonylethanol typically involves the reaction of 2-bromophenylsulfonyl chloride with ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylsulfonylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a phenylsulfonylethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 2-bromophenylsulfonylacetaldehyde.

    Reduction: Formation of phenylsulfonylethanol.

    Substitution: Formation of 2-aminophenylsulfonylethanol or 2-thiophenylsulfonylethanol.

Scientific Research Applications

2-Bromophenylsulfonylethanol is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenylsulfonylethanol involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    2-Chlorophenylsulfonylethanol: Similar structure but with a chlorine atom instead of bromine.

    2-Fluorophenylsulfonylethanol: Contains a fluorine atom in place of bromine.

    2-Iodophenylsulfonylethanol: Features an iodine atom instead of bromine.

Uniqueness: 2-Bromophenylsulfonylethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific reactions and applications .

Properties

IUPAC Name

2-(2-bromophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTZCZYNHPLQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373751
Record name 2-(2-bromophenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685892-17-5
Record name 2-[(2-Bromophenyl)sulfonyl]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenyl)sulfonylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-17-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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